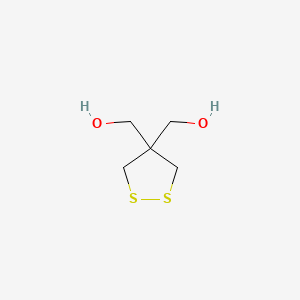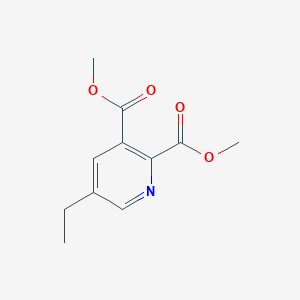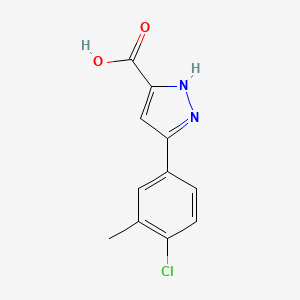
3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known by its chemical name, "4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid," and its molecular formula is C8H7ClN2O2.
Applications De Recherche Scientifique
Hypothermic and Antipyretic Effects
Pyrazoline derivatives, such as 3-methyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazole-1-carboxyamide (MPCA), have been investigated for their effects on body temperature and endotoxin-induced fever in mice. These compounds show potential as antipyretic agents due to their ability to reverse lipopolysaccharide-induced fever without altering basal rectal temperature, suggesting a mechanism similar to that of dipyrone (Souza et al., 2002).
Aryl Hydrocarbon Receptor Antagonism
Compounds like 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) have been identified as potent inhibitors of TCDD-induced AhR-dependent transcription. These inhibitors block the binding of TCDD to AhR and inhibit TCDD-mediated nuclear translocation and DNA binding of AhR, preventing the expression of cytochrome P450 enzymes and offering a potential strategy for preventing TCDD-associated pathology (Kim et al., 2006).
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition
Novel small-molecule inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes, such as 1-(5-chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (JNJ-42041935), represent new targets for treating conditions like anemia, ulcerative colitis, and ischemic diseases. These inhibitors are potent, selective, and reversible, demonstrating effectiveness in reversing inflammation-induced anemia in animal models (Barrett et al., 2011).
Xanthine Oxidoreductase Inhibition
Y-700, a pyrazole-4-carboxylic acid derivative, has been identified as a potent inhibitor of xanthine oxidoreductase (XOR), suggesting its potential application in treating hyperuricemia and diseases involving XOR. This compound exhibits a mixed type of inhibition and shows a hypouricemic action more potent than traditional treatments in animal models (Fukunari et al., 2004).
Analgesic and Anti-inflammatory Properties
Pyrazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. Compounds like 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles have shown significant activity in reducing pain-related behavior and carrageenan-induced paw edema in mice, indicating their potential as novel analgesic and anti-inflammatory agents (Sauzem et al., 2008).
Propriétés
IUPAC Name |
3-(4-chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-4-7(2-3-8(6)12)9-5-10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOURQYNJNHGVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NNC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398189 | |
| Record name | 3-(4-Chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113342-32-8 | |
| Record name | 3-(4-Chloro-3-methylphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3045681.png)
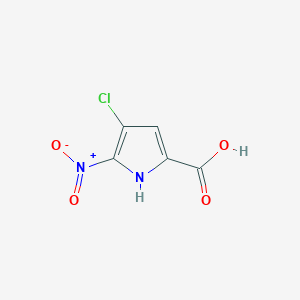
![5H-Pyrrolo[1,2-a]imidazole, 2-(4-fluorophenyl)-6,7-dihydro-](/img/structure/B3045686.png)
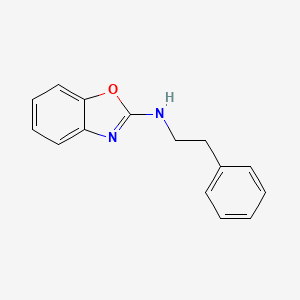

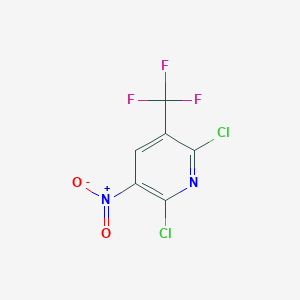
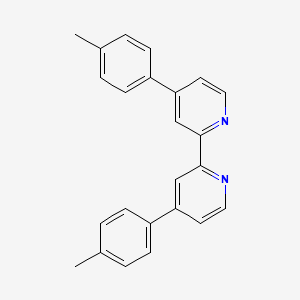
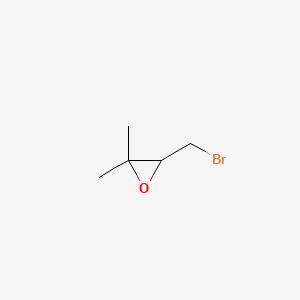
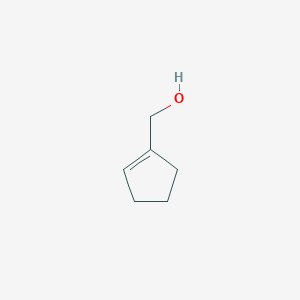
![Ethanol, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B3045693.png)
![Phenol, 3-[ethyl(3-methylbutyl)amino]-](/img/structure/B3045694.png)
![9H-Purine, 6-chloro-9-[(4-methoxyphenyl)methyl]-](/img/structure/B3045696.png)
